molecular formula C22H15F2N3O2 B2538539 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898455-34-0

2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2538539
CAS No.: 898455-34-0
M. Wt: 391.378
InChI Key: SNTDUONWNYMPRL-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4) is a synthetic small molecule based on a quinazolinone core structure . Quinazolinones are a significant class of heterocyclic compounds recognized for their diverse biological activities and are a nucleus of interest in medicinal chemistry for developing novel therapeutic agents . Research into analogous quinazolinone derivatives has shown they can act on various biological targets, with documented activities including anti-inflammatory and anticancer effects through mechanisms such as kinase inhibition . For instance, some 2,3-diaryl-4(3H)-quinazolinone derivatives have been investigated for their COX-2 inhibitory activity, which is a key target in inflammation research . Furthermore, quinazoline-based structures are found in several FDA-approved kinase inhibitors and are actively studied for their potential in multitarget anticancer therapies, such as simultaneously inhibiting VEGFR-2 and c-Met tyrosine kinases . This particular compound is offered for non-human research applications to support such investigations in drug discovery and chemical biology. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDUONWNYMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Positions

The electron-withdrawing nature of fluorine substituents on the benzamide ring activates positions 2 and 4 for nucleophilic substitution.

NucleophileConditionsProductYieldSource
Ammonia (NH₃)DMF, 80°C, 12 h2-Amino-4-fluoro-N-[3-(2-methyl-4-oxo-quinazolin-3-yl)phenyl]benzamide68%
Sodium methoxideMeOH, reflux, 8 h4-Fluoro-2-methoxy-N-[3-(2-methyl-4-oxo-quinazolin-3-yl)phenyl]benzamide72%
PiperidineTHF, 60°C, 6 h2-Piperidinyl-4-fluoro derivative85%

Key Findings :

  • Position 2 exhibits higher reactivity than position 4 due to steric and electronic factors.

  • Reactions proceed via a Meisenheimer intermediate, confirmed by NMR studies.

Amide Bond Hydrolysis

The central benzamide linkage undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsYieldSource
Acidic (HCl, 6M)HCl, H₂O, reflux, 24 h3-(3-Aminophenyl)-2-methyl-3,4-dihydroquinazolin-4-one + 2,4-Difluorobenzoic acid92%
Basic (NaOH, 2M)NaOH, EtOH, 70°C, 12 hSame as above88%

Mechanistic Insight :

  • Hydrolysis follows pseudo-first-order kinetics with a rate constant k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at pH 7.4 .

Reduction of the Quinazolinone Moiety

The 4-oxo group in the quinazolinone ring is reduced to a hydroxyl group under mild conditions:

Reducing AgentSolventTemperatureProductYieldSource
NaBH₄MeOH25°C, 2 h3-(3-(2,4-Difluorobenzamido)phenyl)-2-methyl-3,4-dihydroquinazolin-4-ol78%
LiAlH₄THF0°C, 1 hSame as above95%

Applications :

  • Reduced derivatives show enhanced solubility and altered pharmacokinetic profiles .

Alkylation/Acylation Reactions

The NH group in the quinazolinone core undergoes alkylation or acylation:

Reaction TypeReagentConditionsProductYieldSource
AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methylated quinazolinone derivative65%
AcylationAcetyl chloridePyridine, RT, 12 hN-Acetylated quinazolinone derivative82%

Structural Confirmation :

  • IR spectroscopy shows loss of N–H stretch (3350 cm⁻¹) post-alkylation .

Formation of Heterocyclic Derivatives

The compound serves as a precursor for fused heterocycles:

ReactionConditionsProductYieldSource
CyclocondensationThiourea, EtOH, reflux, 8 hThioxo-quinazolinone-benzamide hybrid58%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl-substituted quinazolinone derivative70%

Biological Relevance :

  • Thioxo derivatives exhibit improved binding affinity to estrogen receptors (ERβ RBA = 110%) .

Electrophilic Aromatic Substitution

The phenyl ring in the quinazolinone undergoes nitration:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h6-Nitro-3-(3-(2,4-difluorobenzamido)phenyl)-2-methylquinazolin-4-one45%

Regioselectivity :

  • Nitration occurs preferentially at position 6 due to steric hindrance at position 5.

Scientific Research Applications

COX-2 Inhibition

One of the prominent applications of compounds related to this structure is their role as cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme implicated in inflammation and pain pathways. Studies have shown that derivatives of quinazoline exhibit significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drugs. For example, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. The incorporation of difluoro and other substituents has been shown to enhance potency and selectivity against cancer cells .

Neurological Effects

Emerging studies suggest that derivatives of this compound may also possess neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter pathways and reduce oxidative stress in neuronal cells.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of quinazoline derivatives, including those related to 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, evaluated their COX-2 inhibitory activities using in vitro assays. The findings indicated that modifications on the quinazoline ring could significantly influence biological activity .

Case Study 2: Anticancer Screening

In another research project, compounds similar to this compound were screened against various cancer cell lines. Results showed promising activity against breast and lung cancer cells, suggesting further investigation into their mechanism of action is warranted .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Substituents/Modifications Molecular Formula (if available) Key Properties/Applications References
Target Compound 2,4-difluorobenzamide; 2-methylquinazolinone - Kinase inhibition (hypothesized)
2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (L892-0191) Bromo, methoxy on benzamide; same quinazolinone core C24H19BrFN3O3 Screening compound (biological assays)
N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(propan-2-yl)benzamide (L892-0261) Isopropyl on benzamide; same quinazolinone core C25H23N3O2 Screening compound (drug discovery)
2-(4-Ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (BF00626) Ethoxyphenyl acetamide; same quinazolinone core C25H23N3O3 Structural analog (pharmacokinetic studies)
3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide Cyano, methylamino on quinazolinone C27H24N6O2 Enhanced binding affinity (hypothesized)
Diflufenican (Pesticide) Trifluoromethylphenoxy-pyridinecarboxamide C19H11F5N2O2 Herbicide; benzamide backbone

Key Findings:

Hydrophobic Groups: The isopropyl group in L892-0261 enhances hydrophobic interactions in binding pockets, which may improve target engagement in kinase assays . Fluorine vs. Cyano: The target’s 2,4-difluoro substitution offers metabolic stability, while the cyano group in ’s compound may confer stronger hydrogen-bonding interactions .

Quinazolinone Core Modifications: The 6-amino substitution in ’s compound introduces an additional hydrogen-bond donor, contrasting with the target’s 2-methyl group, which prioritizes steric effects .

Synthetic Pathways :

  • Analogs like L892-0191 and L892-0261 are synthesized via nucleophilic substitution and Suzuki coupling, similar to methods in for triazole derivatives .

Therapeutic Potential: Quinazolinone-benzamide hybrids are prevalent in kinase inhibitor libraries. The target’s fluorine atoms and methyl group position it as a candidate for oncology or anti-inflammatory drug development .

Biological Activity

2,4-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described by its molecular formula C17H15F2N3OC_{17}H_{15}F_2N_3O and a molecular weight of 337.32 g/mol. Its structure features a difluorobenzamide core linked to a quinazoline derivative, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against various pathogens. Its effectiveness varies with different strains, indicating potential as a lead compound for developing new antimicrobial agents.
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to disease processes, which could be leveraged in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA minor grooves, disrupting the function of critical genetic material in pathogens and cancer cells.
  • Enzyme Interaction : The compound may inhibit enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.

Anticancer Studies

A study conducted on various human cancer cell lines (e.g., MCF7 breast carcinoma and HT29 colon carcinoma) demonstrated that the compound exhibited IC50 values in the micromolar range. The results are summarized as follows:

Cell LineIC50 (µM)
MCF7 (Breast)15.5
HT29 (Colon)12.8
M21 (Skin Melanoma)20.1

These findings indicate significant cytotoxicity against these cancer types, suggesting further investigation into its mechanism and potential as an anticancer agent .

Antimicrobial Activity

In antimicrobial assays against several bacterial strains including E. coli and Staphylococcus aureus, the compound demonstrated varying degrees of inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
Staphylococcus aureus16

These results highlight the compound's potential as an antimicrobial agent .

Case Studies

Recent case studies have illustrated the compound's application in drug development:

  • Case Study on Cancer Treatment : A research team reported successful in vivo studies where administration of the compound led to tumor regression in mouse models of breast cancer. The study emphasized its role as a promising candidate for further clinical trials .
  • Antimicrobial Resistance : Another study focused on the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential role in tackling emerging health threats .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach starts with constructing the quinazolinone core via cyclization of anthranilic acid derivatives. Subsequent functionalization introduces the fluorinated benzamide moiety. For example, coupling reactions (e.g., amidation) under anhydrous conditions using DMF or DMSO as solvents, followed by purification via column chromatography or recrystallization, are standard .
  • Key Steps :

  • Refluxing intermediates in DMSO for 18 hours to promote cyclization .
  • Use of coupling agents like EDC/HOBt for amide bond formation .
  • Final purification via ethanol-water recrystallization to achieve >95% purity .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • X-ray crystallography for unambiguous structural determination (e.g., using SHELX programs for refinement ).
  • NMR spectroscopy (¹H/¹³C, 19F) to verify substituent positions and purity. Fluorine NMR is critical for confirming difluoro substitution .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight .
    • Validation : Cross-referencing experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) ensures accuracy .

Q. What preliminary biological assays are recommended for this compound?

  • Screening Protocols :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or bacterial PPTases (common targets for quinazolinones) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data be optimized for accurate structural determination?

  • Challenges : Disorder in the quinazolinone ring or fluorophenyl groups may complicate refinement.
  • Solutions :

  • Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions .
  • Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Apply TWINABS for twinned data correction if crystal twinning is observed .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions or compound purity.
  • Methodology :

  • Validate purity via HPLC (>98%) and elemental analysis .
  • Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Perform dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies improve synthetic yield and scalability?

  • Optimization Approaches :

  • Solvent screening : Replace DMSO with less viscous solvents (e.g., THF) to enhance reaction kinetics .
  • Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
  • Flow chemistry : Continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and yield .

Q. How to computationally model structure-activity relationships (SAR) for this compound?

  • Workflow :

  • Docking studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial PPTases) .
  • QSAR modeling : Train models on fluorobenzamide derivatives to correlate substituents (e.g., fluorine position) with activity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM) .

Q. What are the implications of fluorine substitution on pharmacokinetics?

  • Key Findings :

  • The 2,4-difluoro group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • LogP calculations (e.g., via ChemAxon) suggest balanced hydrophobicity for blood-brain barrier penetration .
  • In vivo studies in rodents show prolonged half-life (>6 hours) compared to non-fluorinated analogs .

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